4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine
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Overview
Description
4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines . The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl- typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to produce thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production of thieno[3,4-d]pyrimidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents like chlorine for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
Scientific Research Applications
4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of thieno[3,4-d]pyrimidine, 4-chloro-5,7-dihydro-2-methyl- involves its interaction with specific molecular targets, such as protein kinases and enzymes involved in signal transduction pathways . By inhibiting these targets, the compound can modulate cellular processes and exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share structural similarities but differ in their biological activities and applications.
Uniqueness
4-Chloro-5,7-dihydro-2-methylthieno[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
5719-46-0 |
---|---|
Molecular Formula |
C7H7ClN2S |
Molecular Weight |
186.66 g/mol |
IUPAC Name |
4-chloro-2-methyl-5,7-dihydrothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H7ClN2S/c1-4-9-6-3-11-2-5(6)7(8)10-4/h2-3H2,1H3 |
InChI Key |
RYAXUNIIQRQNMK-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(CSC2)C(=N1)Cl |
Canonical SMILES |
CC1=NC2=C(CSC2)C(=N1)Cl |
5719-46-0 | |
Origin of Product |
United States |
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